2-(2-aminophenyl)acetonitrile
Overview
Description
(2-Aminophenyl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is also known by other names such as 2-aminobenzyl cyanide and o-aminobenzyl cyanide. This compound is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a benzene ring. It is a white to off-white crystalline powder and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Aminophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 2-nitrophenylacetonitrile with hydrogen in the presence of a palladium on carbon catalyst. The reaction is carried out in acetic acid at ambient temperature and under a pressure of 30 psi for 2 hours .
Industrial Production Methods
Industrial production of (2-Aminophenyl)acetonitrile typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of (2-Aminophenyl)acetonitrile.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Aminophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Aminophenyl)acetonitrile involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)acetonitrile
- 2-(4-Aminophenyl)acetonitrile
- 2-Aminobenzyl cyanide
Uniqueness
(2-Aminophenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDPYYUISNUGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183888 | |
Record name | (2-Aminophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-50-4 | |
Record name | 2-Aminobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Aminophenyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Aminophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminophenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-AMINOPHENYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE7ZN32FVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of (2-Aminophenyl)acetonitrile in organic synthesis?
A1: (2-Aminophenyl)acetonitrile serves as a crucial starting material for synthesizing various heterocyclic compounds, particularly indole derivatives. For example, it reacts with N,N-dimethyl enaminones or chalcones in the presence of VCl3 catalyst to yield pyrido[2,3-b]indoles []. Similarly, it can be used to synthesize dihydrochromeno[2,3-b]indole derivatives when reacted with 2-(hydroxy(aryl)methyl)phenols using Fe(OTf)3 as a catalyst []. Furthermore, researchers have utilized (2-Aminophenyl)acetonitrile to prepare trifluoromethyl-α-Carbolines and ester group substituted α-Carbolines by reacting it with trifluoromethyl 1,3-diones or β,γ-unsaturated α-ketoesters, respectively, in the presence of iron salts [].
Q2: What are the advantages of using (2-Aminophenyl)acetonitrile in these synthetic reactions?
A2: (2-Aminophenyl)acetonitrile offers several advantages in these reactions. Firstly, it is a readily available starting material []. Secondly, it demonstrates good substrate scope and functional group tolerance, enabling the synthesis of diversely substituted heterocycles [, , ]. Thirdly, the reactions utilizing (2-Aminophenyl)acetonitrile generally proceed under mild conditions with good to excellent yields [, , ].
Q3: Can you provide an example of a reaction mechanism involving (2-Aminophenyl)acetonitrile?
A3: While the provided abstracts do not detail specific mechanisms, a plausible mechanism for the synthesis of pyrido[2,3-b]indoles [] likely involves the following steps: 1. Condensation of the enone with (2-Aminophenyl)acetonitrile. 2. VCl3-catalyzed intramolecular cyclization.3. Aromatization to yield the final pyrido[2,3-b]indole.
Q4: Does the N-protection state of (2-Aminophenyl)acetonitrile impact its reactivity?
A4: Yes, the N-protection state of (2-Aminophenyl)acetonitrile can influence its reactivity. Interestingly, the research highlighted the high yields achieved even with N-unprotected substrates, making this reaction system advantageous compared to other methods that may require protection strategies [].
Q5: Are there any alternative synthetic routes for the heterocycles typically prepared using (2-Aminophenyl)acetonitrile?
A5: Yes, alternative routes exist. For example, 2,4-Dimethylcarbolin can be prepared via a two-step process involving the formation of 2-aminoindole from (2-Aminophenyl)acetonitrile followed by reaction with acetylacetone []. Additionally, a metal-free approach to synthesize 2-aminoindole derivatives utilizes a Truce-Smiles rearrangement followed by spontaneous cycloaddition, starting from 2‐aminobenzyl cyanide [].
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